![molecular formula C13H17ClN2O2 B5565827 2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives are often used in the development of pharmaceuticals due to their versatile biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a piperazine ring substituted at one nitrogen with a 4-chlorobenzoyl group and at the other nitrogen with an ethanol group .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and substitution reactions . The specific reactions that “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” might undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ethanol group and the aromatic chlorobenzoyl group in “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” would likely make the compound somewhat soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through specific reactions involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with optimized technological parameters like raw material ratio, reaction time, and temperature. This process results in a high yield of the product, confirming its structural composition (Wang Jin-peng, 2013).
- Chemical Reactions and Kinetics : Studies have explored its reactions with various secondary alicyclic amines, contributing to our understanding of the kinetics and mechanisms of these interactions. This includes insights into the reaction rates and the influence of different substituents on these rates (E. Castro et al., 2001).
Applications in Drug Development and Molecular Chemistry
- Drug Synthesis and Labeling : This compound has been used in the dual labeling of drugs with tritium and carbon-14, showcasing its application in pharmaceutical research and drug development. This process involves intricate synthesis techniques, offering insights into the structural and functional aspects of drug molecules (J. Santamaria et al., 1988).
- Metabolic Studies : Research has also focused on its role in metabolic pathways, particularly in the oxidative metabolism of novel antidepressants. This involves examining the enzymes responsible for metabolizing these compounds, providing valuable data for drug safety and efficacy (Mette G. Hvenegaard et al., 2012).
- Crystal Engineering : The compound's potential in crystal engineering has been explored, particularly in the context of creating polymorphic crystalline forms. This research contributes to our understanding of molecular structures and their applications in designing new materials and drugs (Robin A Weatherhead-Kloster et al., 2005).
Miscellaneous Applications
- Antimicrobial and Anti-inflammatory Activities : Some derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. This research opens doors to new therapeutic applications and drug discovery (M. Al-Omar et al., 2010).
- Material Science and Adsorption Studies : Investigations into the adsorption capacity of metal ions using silica gel modified with piperazine derivatives, including this compound, shed light on potential applications in material science and environmental cleanup technologies (Elza I.S. Andreotti & Y. Gushikem, 1991).
作用機序
The mechanism of action of a compound depends on its biological target. Many piperazine derivatives are known to interact with various receptors in the body, such as G protein-coupled receptors and ion channels . The specific mechanism of action of “2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol” would depend on its intended biological target.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMEUARSJOJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
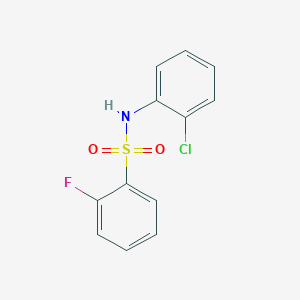
![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)
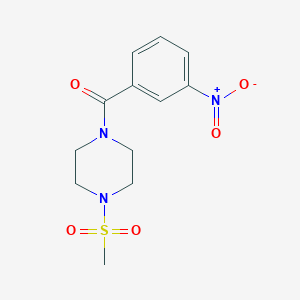
![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)
![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)
![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)

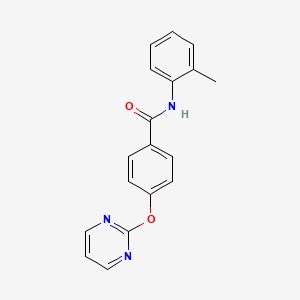
![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
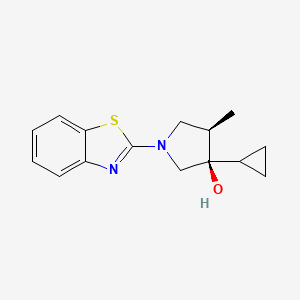
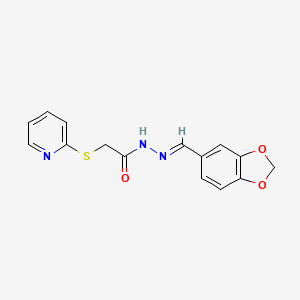
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)